Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl
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Overview
Description
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl, also known as 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl ketone, is a chemical compound with the molecular formula C33H50O4 and a molecular weight of 510.75 g/mol . This compound is characterized by the presence of two decyloxy groups and a hydroxyphenyl group attached to a central ketone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl typically involves the reaction of 4-decyloxyphenol with 4-decyloxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-decyloxyphenol+4-decyloxybenzoyl chloridepyridine, reflux4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted phenyl ketones.
Scientific Research Applications
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the decyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . The central ketone structure can undergo nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-decyloxyphenyl 4-decyloxyphenyl ketone: Lacks the hydroxy group, resulting in different chemical and biological properties.
4-decyloxy-2-hydroxyphenyl 4-methoxyphenyl ketone: Contains a methoxy group instead of a decyloxy group, affecting its reactivity and interactions.
Uniqueness
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl is unique due to the presence of both decyloxy and hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6285-34-3 |
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Molecular Formula |
C33H50O4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(4-decoxy-2-hydroxyphenyl)-(4-decoxyphenyl)methanone |
InChI |
InChI=1S/C33H50O4/c1-3-5-7-9-11-13-15-17-25-36-29-21-19-28(20-22-29)33(35)31-24-23-30(27-32(31)34)37-26-18-16-14-12-10-8-6-4-2/h19-24,27,34H,3-18,25-26H2,1-2H3 |
InChI Key |
JQKWGPZNJCEJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCCCCCCC)O |
Origin of Product |
United States |
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